molecular formula C6H4O4S B153587 Thiophene-3,4-dicarboxylic acid CAS No. 4282-29-5

Thiophene-3,4-dicarboxylic acid

Cat. No. B153587
CAS RN: 4282-29-5
M. Wt: 172.16 g/mol
InChI Key: ZWWLLYJRPKYTDF-UHFFFAOYSA-N
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Description

Thiophene-3,4-dicarboxylic acid (TDCA) is a versatile organic compound with a wide range of applications in both scientific research and industrial settings. It is a colorless, solid compound that is soluble in water and has a molecular weight of 144.14 g/mol. TDCA is a dicarboxylic acid, meaning it contains two carboxyl groups, which makes it an important intermediate in the synthesis of other organic compounds. TDCA has been widely studied for its potential applications in in vivo and in vitro research, as well as its biological activity and biochemical and physiological effects.

Scientific Research Applications

Functionalization and Synthesis

  • Thiophene derivatives have been synthesized for various applications. For instance, 3,4-(Hydroxymethyl-ethylenedioxy)thiophene and 3,4-(2′-hydroxypropylenedioxy)thiophene were synthesized from dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate for selective esterification with tetrathiafulvalene (Zhang et al., 2014).

Coordination Polymers and Sensing

  • Thiophene-2,5-dicarboxylic acid derivatives have been used in the synthesis of coordination polymers. For example, cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate have been explored for their structure stabilities and photoluminescence properties (Xue et al., 2015).

Electronic and Electrochemical Applications

  • Thiophene derivatives have been applied in electronic and electrochemical fields. Polythiophene derivatives synthesized from 3-thiophene acetic acid showed specific electrochemical characteristics for use in electrochemical DNA sensors (Kang et al., 2004).

Optoelectronic Properties

  • Symmetrical thiophene-based derivatives have been synthesized for their optoelectronic properties. These compounds, derived from thiophene-2,5,dicarboxylic acid, exhibit good fluorescent properties, making them suitable for OLED applications (Panchamukhi et al., 2011).

Metal-Organic Frameworks (MOFs)

  • Thiophene-based metal-organic frameworks have been constructed for luminescence sensing and pesticide removal, demonstrating their potential in environmental applications (Zhao et al., 2017).

Organic Semiconductors

  • Thiophene derivatives have been used in the design and synthesis of organic semiconductors. For example, 3,4-ethylene dioxythiophene moieties have been utilized in creating conductors with broad absorption in the near-infrared range (Yin et al., 2022).

Corrosion Inhibition

  • Thiophene derivatives have shown potential as corrosion inhibitors. For example, the inhibition effect of synthesized thiophene derivatives on corrosion of mild steel in hydrochloric acid was explored, demonstrating the potential in material science (Yadav et al., 2014).

Safety and Hazards

Thiophene-3,4-dicarboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

thiophene-3,4-dicarboxylic acid
Source PubChem
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InChI

InChI=1S/C6H4O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWLLYJRPKYTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4S
Source PubChem
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DSSTOX Substance ID

DTXSID30292335
Record name Thiophene-3,4-dicarboxylic acid
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Molecular Weight

172.16 g/mol
Source PubChem
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CAS RN

4282-29-5
Record name 3,4-Thiophenedicarboxylic acid
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Record name 3,4-Thiophenedicarboxylic acid
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Record name 3,4-Thiophenedicarboxylic acid
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Record name Thiophene-3,4-dicarboxylic acid
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Record name thiophene-3,4-dicarboxylic acid
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Record name 3,4-Thiophenedicarboxylic acid
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Synthesis routes and methods

Procedure details

A 25.5 g. portion of 3,4-thiophenedicarboxylic acid {prepared by the method of Kornfeld and Jones [J. Org. Chem., 19, 1671 (1954)]} is suspended in 50 ml. of chloroacetyl chloride and is heated at reflux for 5.5 hours. Excess chloroacetyl chloride is distilled under reduced pressure. The residue is poured into 100 ml. of water and the resulting crystals are collected to yield 16.1 g. of 3,4-thiophenedicarboxylic anhydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Thiophene-3,4-dicarboxylic acid a desirable building block in material design?

A1: this compound is a versatile building block due to its ability to act as a bridging ligand in coordination polymers and its potential for functionalization. Its incorporation can introduce desirable properties like thermal stability and interesting electrochemical behavior. For example, a study demonstrated its use in synthesizing a two-dimensional manganese(II) coordination polymer, highlighting its bridging capabilities. []

Q2: How does the structure of this compound influence its coordination behavior?

A2: The molecule possesses two carboxylate groups, which can coordinate to metal centers in various modes, including bridging and chelating. This versatility allows for the construction of diverse architectures in coordination polymers, as demonstrated by the formation of a two-dimensional layered structure with manganese(II) ions. []

Q3: What are the advantages of using this compound derivatives in optoelectronic applications?

A3: Derivatives of this compound, especially those incorporating azomethine linkages, have shown promise as hole-transporting materials in perovskite solar cells. Their ability to transport positive charges efficiently, combined with their optical properties and tunable energy levels, makes them attractive for such applications. [, ]

Q4: How does modifying the core structure of this compound-based azomethines affect their properties?

A4: Studies have shown that altering the central core of these azomethines significantly impacts their thermal, optical, and electrochemical properties. For instance, incorporating a triphenylamine unit into the core structure led to improved power conversion efficiency in perovskite solar cells. [, ]

Q5: What is the significance of the amino group in 2,5-Diamino-thiophene-3,4-dicarboxylic acid diethyl ester?

A5: The amino groups in this compound are crucial for forming imine (azomethine) linkages with aldehydes. This reaction pathway allows for the synthesis of diverse unsymmetrical thiophene imines, which can be further explored for their potential in organic electronics and as hole-transporting materials. [, ]

Q6: How does the choice of aldehyde in synthesizing thiophene imines impact their performance in photovoltaic devices?

A6: Research indicates that the aldehyde significantly influences the final properties and performance of the resulting thiophene imines. For example, incorporating a morpholine derivative as a substituent on the aldehyde led to the highest observed photoelectric conversion efficiency in solar cell devices. []

Q7: What role does computational chemistry play in understanding these thiophene-based materials?

A7: Density Functional Theory (DFT) calculations have proven invaluable in understanding the electronic and optical properties of these materials. By simulating their behavior, researchers can predict energy levels, band gaps, and other crucial parameters, guiding the design of more efficient materials for optoelectronics. [, ]

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